molecular formula C13H13N7O B2739363 N-(2-(1H-pyrrol-1-yl)ethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide CAS No. 2034355-38-7

N-(2-(1H-pyrrol-1-yl)ethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide

Cat. No.: B2739363
CAS No.: 2034355-38-7
M. Wt: 283.295
InChI Key: KWWKHCXUZYCWMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1H-Pyrrol-1-yl)ethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a heterocyclic compound featuring a pyridazine core substituted at the 3-position with a carboxamide group and at the 6-position with a 1,2,4-triazole moiety. The carboxamide side chain includes a 2-(1H-pyrrol-1-yl)ethyl group, introducing additional nitrogen-rich aromatic character. Its synthesis, crystallography, and functional group arrangement align with methodologies and motifs observed in related compounds, such as herbicides, PET imaging agents, and planar heterocyclic systems .

Properties

IUPAC Name

N-(2-pyrrol-1-ylethyl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N7O/c21-13(15-5-8-19-6-1-2-7-19)11-3-4-12(18-17-11)20-10-14-9-16-20/h1-4,6-7,9-10H,5,8H2,(H,15,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWWKHCXUZYCWMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)CCNC(=O)C2=NN=C(C=C2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-pyrrol-1-yl)ethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridazine Core: Starting with a suitable pyridazine precursor, such as 3-chloropyridazine, which undergoes nucleophilic substitution with an amine to introduce the carboxamide group.

    Introduction of the Triazole Ring: The triazole ring can be introduced via a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.

    Attachment of the Pyrrole Moiety: The pyrrole ring is often introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a pyrrole boronic acid or a pyrrole halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, catalysts), and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.

    Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring may yield pyrrole oxides, while reduction of the triazole ring could produce dihydrotriazole derivatives.

Scientific Research Applications

N-(2-(1H-pyrrol-1-yl)ethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule, including antimicrobial, antifungal, and anticancer activities.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(2-(1H-pyrrol-1-yl)ethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings allow it to form hydrogen bonds, π-π interactions, and other non-covalent interactions with these targets, modulating their activity. This can lead to inhibition or activation of biological pathways, contributing to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous pyridazine derivatives, focusing on substituents, synthesis, and applications.

Table 1: Structural and Functional Comparisons

Compound Name Core Structure Substituents (Position) Key Functional Groups Reported Applications/Activities Reference
Target Compound : N-(2-(1H-pyrrol-1-yl)ethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide Pyridazine - 6-position: 1,2,4-triazole
- 3-position: Carboxamide with pyrrole-ethyl chain
1,2,4-Triazole, pyrrole, carboxamide Not explicitly stated (structural analogies suggest potential agrochemical/medicinal use)
N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine Pyridazine - 6-position: Pyrazole
- 3-position: Phenylamino group
Pyrazole, aniline No explicit activity; planar structure with π-π interactions suggests stability for crystallography
β-(1,2,4-Triazol-1-yl)-L-alanine Alanine (amino acid) - Side chain: 1,2,4-triazole Triazole, carboxylic acid, amine Metabolite of fungicide myclobutanil; herbicidal activity
N-(4-(2-Hydroxyethyl)phenyl)-6-(2-(3-fluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-3-carboxamide Imidazo[1,2-b]pyridazine (bicyclic) - 6-position: Fluorophenyl-pyrrolidine
- 3-position: Hydroxyethylphenyl carboxamide
Imidazole, pyrrolidine, carboxamide PET imaging agent targeting tropomyosin receptor kinases
Methyl 3-(1H-1,2,4-triazol-1-yl)butanoate derivatives Dehydroalanine (amino acid analog) - Side chain: 1,2,4-triazole Triazole, ester Synthetic intermediates for nonproteinogenic amino acids

Key Observations

Structural Variations: Core Heterocycles: The target compound’s monocyclic pyridazine contrasts with bicyclic imidazo[1,2-b]pyridazine in PET imaging agents . Bicyclic systems may enhance binding affinity but reduce synthetic accessibility. Substituents:

  • Triazole vs. Pyrazole: The 1,2,4-triazole in the target compound (vs.
  • Side Chains: The pyrrole-ethyl group in the target compound introduces lipophilicity, whereas hydroxyethylphenyl (in PET agents) or phenylamino groups (in crystallized analogs) modulate polarity and pharmacokinetics .

Imidazo[1,2-b]pyridazine derivatives require multi-step sequences involving deprotection (e.g., TBAF-mediated cleavage of silyl ethers ), suggesting higher complexity compared to simpler pyridazine systems.

Biological and Functional Relevance :

  • Triazole-containing compounds (e.g., β-(1,2,4-triazol-1-yl)-L-alanine) are linked to herbicidal activity as metabolites , while bicyclic carboxamides are optimized for receptor targeting in imaging . The target compound’s triazole and pyrrole groups may position it for dual agrochemical/pharmaceutical exploration.

Crystallographic and Physical Properties :

  • Planarity and intermolecular interactions (e.g., π-π stacking in N-phenyl-6-pyrazolylpyridazine ) influence crystallinity. The target compound’s triazole and pyrrole groups may disrupt planarity compared to purely aromatic analogs, affecting solubility and solid-state stability.

Biological Activity

N-(2-(1H-pyrrol-1-yl)ethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound can be structurally represented as follows:

N 2 1H pyrrol 1 yl ethyl 6 1H 1 2 4 triazol 1 yl pyridazine 3 carboxamide\text{N 2 1H pyrrol 1 yl ethyl 6 1H 1 2 4 triazol 1 yl pyridazine 3 carboxamide}

This compound belongs to a class of heterocyclic compounds that incorporate pyrrole and triazole moieties. The synthesis typically involves multi-step reactions starting from pyrrole derivatives and triazole intermediates. The detailed synthetic routes can vary but generally include:

  • Formation of the Pyrrole Ring : Using appropriate precursors such as 2-(1H-pyrrol-1-yl)aniline.
  • Triazole Incorporation : Utilizing azoles in the presence of coupling agents.
  • Final Carboxamide Formation : Converting the intermediate to the carboxamide form through acylation reactions.

Antimicrobial Properties

Research indicates that compounds with triazole and pyridine structures exhibit significant antimicrobial activity. For instance, triazole derivatives are known to inhibit fungal growth effectively. A study demonstrated that similar compounds displayed minimum inhibitory concentrations (MICs) against various strains of fungi and bacteria, suggesting that this compound may also possess comparable properties.

Anticancer Activity

Several studies have explored the anticancer potential of triazole-containing compounds. For example, a related compound showed significant cytotoxicity against cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer), with IC50 values in the micromolar range. The mechanism of action is thought to involve the disruption of cellular processes through enzyme inhibition or interference with DNA synthesis.

CompoundCell LineIC50 (µM)
Triazole Derivative AA54915
Triazole Derivative BMCF710
This compoundTBDTBD

Enzyme Inhibition

Another area of interest is the enzyme inhibition profile of this compound. Triazoles are known to inhibit various enzymes such as cytochrome P450s and other metabolic enzymes involved in drug metabolism. This inhibition could lead to enhanced bioavailability of co-administered drugs or altered metabolic pathways, which could be beneficial in polypharmacy scenarios.

Case Studies

A notable study investigated the pharmacological profile of a series of pyridazine derivatives similar to this compound. The study reported:

  • In Vivo Efficacy : In animal models, compounds exhibited significant anti-inflammatory effects.
  • Mechanism Insights : Molecular docking studies revealed strong binding affinities for targets involved in inflammatory pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.